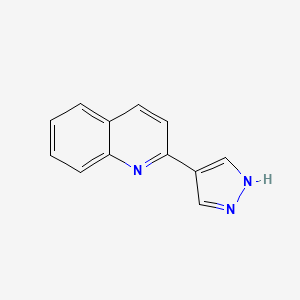

2-(1H-pyrazol-4-yl)quinoline

説明

The compound 2-(1H-pyrazol-4-yl)quinoline is a derivative of the pyrazoloquinoline family, which has been the subject of extensive research due to its interesting photophysical and biological properties. Over the past century, these compounds have been explored for their potential as fluorescent sensors and biologically active compounds . The versatility of the pyrazoloquinoline core allows for the construction of various molecular sensors and recognition systems, as demonstrated by the development of brightly emissive molecular sensors using 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophores .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives has been achieved through various methods. The Friedländer condensation is a notable method, as well as multicomponent reactions that offer advantages such as no need for column chromatography, simple procedures, and metal-free conditions . Intramolecular 1,3-dipolar cycloaddition reactions have been employed to create novel pyrano[2,3-b]quinolines from simple acetanilides . Additionally, the intramolecular Friedel-Crafts reaction followed by aerobic oxidation has been used to synthesize pyrazolo[1,5-a]quinolines . Palladium-catalyzed intramolecular C–N bond formation has also been utilized to create 1H-pyrazolo[4,3-c]quinolines .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives has been investigated using various spectroscopic techniques. NMR spectroscopy has been a key tool in studying the structure and dynamics of these compounds, such as the restricted rotation around partial C, N double bonds in N-acyl derivatives . Quantum chemical methods have also been applied to calculate NMR chemical shifts and understand the electronic structure of these molecules .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives have been shown to participate in a range of chemical reactions. The versatility of the pyrazoloquinoline core allows for functionalization through acylation, alkylation, halogenation, and aminomethylation . These reactions enable the creation of a diverse array of compounds with potential biological activity and applications in molecular sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of the pyrazole ring contributes to the photophysical properties of these compounds, making them suitable for applications as fluorescent sensors . The introduction of various substituents can modulate the electronic properties and improve the solubility, stability, and biological activity of these molecules .

科学的研究の応用

Synthesis and Properties

- 1H-Pyrazolo[3,4-b]quinolines Synthesis : A comprehensive review of over 100 years of research highlights the synthesis methods and photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines, indicating their potential as fluorescent sensors and biologically active compounds (Danel et al., 2022).

Biological Activities

- Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to the 2-(1H-pyrazol-4-yl)quinoline structure, have been synthesized and evaluated for antimicrobial activity, showcasing their potential in combating bacterial and fungal infections (Holla et al., 2006).

- Environmental Monitoring and Imaging : A quinoline appended pyrazoline derivative has been developed as a sensor for Ni2+ ions, demonstrating applications in live cell imaging and environmental monitoring (Subashini et al., 2017).

- Corrosion Inhibition : Quinoxaline derivatives, related in structure to 2-(1H-pyrazol-4-yl)quinoline, have shown significant efficacy as corrosion inhibitors for mild steel in acidic medium, suggesting their utility in protecting industrial materials (Saraswat & Yadav, 2020).

Advanced Materials and Chemical Synthesis

- Electroluminescent Devices : A novel synthesis approach for 1H-pyrazolo[3,4-b]quinolines, used in electroluminescent devices, has been developed, indicating their importance in the fabrication of organic light-emitting diodes (Chaczatrian et al., 2004).

Safety and Hazards

2-(1H-pyrazol-4-yl)quinoline is classified as an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

作用機序

Target of Action

Pyrazole derivatives, which include 2-(1h-pyrazol-4-yl)quinoline, have been found to exhibit a wide spectrum of biological properties . They have been used in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, some pyrazole derivatives have been found to exhibit COX-2 inhibitory action , which could potentially be a mode of action for 2-(1H-pyrazol-4-yl)quinoline.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological properties exhibited by pyrazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of a compound . .

特性

IUPAC Name |

2-(1H-pyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEABRQVZLJNLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402734 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439106-87-3 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-4-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)